molecular formula C10H9ClN2OS B5669223 2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole

2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole

Cat. No.: B5669223
M. Wt: 240.71 g/mol
InChI Key: OYLRUIOQCYAPMY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chlorophenyl group and an ethylsulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with ethyl iodide. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Chemical Reactions Analysis

2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole is believed to be due to its ability to interact with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The anti-inflammatory effects could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar compounds to 2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole include other oxadiazole derivatives such as:

  • 2-(2-chlorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole
  • 2-(2-chlorophenyl)-5-phenylsulfanyl-1,3,4-oxadiazole
  • 2-(2-chlorophenyl)-5-ethylthio-1,3,4-oxadiazole

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The unique combination of the 2-chlorophenyl and ethylsulfanyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(2-chlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-2-15-10-13-12-9(14-10)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLRUIOQCYAPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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